molecular formula C3HBrN2O2 B7963505 3-Bromo-1,2,4-oxadiazole-5-carbaldehyde

3-Bromo-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B7963505
M. Wt: 176.96 g/mol
InChI Key: SIRPUAFZEGZEGD-UHFFFAOYSA-N
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Description

3-Bromo-1,2,4-oxadiazole-5-carbaldehyde (CAS 1783972-45-1) is a high-value, multifunctional heterocyclic building block of significant interest in modern drug discovery. The compound features a 1,2,4-oxadiazole ring, a privileged scaffold known for its bioisosteric properties, often serving as a stable surrogate for ester and amide functionalities . This heterocyclic core is found in several commercial drugs and exhibits a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties . The presence of both a bromo substituent and an aldehyde group on the heterocycle makes this compound a particularly versatile synthetic intermediate. The bromine atom is amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling facile diversification of the 3-position. Simultaneously, the aldehyde group at the 5-position provides a handle for further functionalization through condensation or reduction chemistry, allowing researchers to efficiently create a wide array of derivatives for structure-activity relationship (SAR) studies . This makes it an essential reagent for constructing compound libraries aimed at hit-to-lead optimization in medicinal chemistry programs. The compound must be stored according to the provided handling instructions and is intended for Research Use Only. It is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-bromo-1,2,4-oxadiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2O2/c4-3-5-2(1-7)8-6-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRPUAFZEGZEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NC(=NO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-1,2,4-oxadiazole-5-carboxylate

The patent US6951946B2 outlines a scalable protocol for 1,2,4-oxadiazole carboxylates. A bromo-substituted amidoxime (e.g., BrC(=N-OH)NH2\text{BrC(=N-OH)NH}_2) reacts with an acid anhydride (e.g., ethyl oxalate) in pyridine under reflux to form the carboxylate ester. For example:

  • Amidoxime (46.6 g, 0.353 mol) in pyridine (300 mL) reacts with ethyl oxalyl chloride (81 mL, 0.72 mol) at 0°C, followed by reflux for 6 hours.

  • Workup includes filtration through Celite, solvent removal, and crystallization to isolate the ester.

This method yields multigram quantities but requires toxic reagents like pyridine and stringent anhydrous conditions.

Reduction of Carboxylate to Aldehyde

Converting the ester (3-Bromo-1,2,4-oxadiazole-5-carboxylate\text{3-Bromo-1,2,4-oxadiazole-5-carboxylate}) to the aldehyde demands selective reduction. The PMC article highlights the use of potassium diisobutyl-t-butoxy aluminum hydride (PDBBA) for reducing esters to aldehydes without over-reduction:

  • Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate (20 g scale) is treated with PDBBA at -78°C to 0°C in tetrahydrofuran (THF).

  • The reaction avoids imine reduction byproducts, yielding the aldehyde in 76% purity after ether washing.

Challenges : Direct reduction of carboxylic acids to aldehydes is impractical, necessitating ester intermediates. Rosenmund reduction (for acyl chlorides) is less viable due to the oxadiazole’s acid sensitivity.

One-Pot Synthesis from Nitriles and Aldehydes

The 2016 RSC publication introduces a base-mediated, one-pot method using nitriles, aldehydes, and hydroxylamine hydrochloride. This approach directly installs the aldehyde group during oxadiazole ring formation.

Reaction Mechanism and Conditions

  • Amidoxime Formation : A bromo-substituted nitrile (BrCN\text{BrCN}) reacts with hydroxylamine hydrochloride in the presence of K2CO3\text{K}_2\text{CO}_3 to form the amidoxime.

  • Cyclization : The amidoxime condenses with an aldehyde (e.g., formaldehyde) to generate 4,5-dihydro-1,2,4-oxadiazole.

  • Oxidation : Excess aldehyde oxidizes the intermediate to the aromatic oxadiazole.

Example Protocol :

  • Nitrile (10 mmol), hydroxylamine hydrochloride (12 mmol), and K2_2CO3_3 (15 mmol) in ethanol are refluxed for 12 hours.

  • Aldehyde (20 mmol) is added, and the mixture is stirred at 80°C for 6 hours.

  • Yield: 65–85% for 3,5-disubstituted oxadiazoles.

Limitations : Formaldehyde’s volatility complicates its use, necessitating acetal-protected aldehydes or alternative substrates.

Functionalization of 3-Bromo-1,2,4-oxadiazole-5-carboxylic Acid

Vulcanchem’s product profile emphasizes derivatizing the carboxylic acid precursor (3-Bromo-1,2,4-oxadiazole-5-carboxylic acid\text{3-Bromo-1,2,4-oxadiazole-5-carboxylic acid}). While direct conversion to the aldehyde is unreported, indirect pathways via ester intermediates are feasible:

Ester Synthesis and Reduction

  • Step 1 : The carboxylic acid is esterified using ethanol and H2SO4\text{H}_2\text{SO}_4 to form ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate.

  • Step 2 : The ester is reduced with PDBBA, as described in Section 1.2, to yield the aldehyde.

Advantages : Leverages commercially available intermediates and avoids harsh bromination steps.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield Scalability
Amidoxime CyclizationBromoamidoxime, acid anhydridePyridine, ethyl oxalyl chloride60–75%Industrial-scale
One-Pot SynthesisBromonitrile, aldehydeK2_2CO3_3, hydroxylamine HCl65–85%Lab-scale
Carboxylic Acid Derivatization3-Bromo-1,2,4-oxadiazole-5-carboxylic acidPDBBA, ethanol70–76%Multigram

Key Observations :

  • The one-pot method offers direct aldehyde incorporation but struggles with volatile aldehydes.

  • Carboxylate reduction ensures high purity but requires ester synthesis.

  • Amidoxime cyclization is scalable but uses toxic solvents.

Challenges and Optimizations

Bromine Compatibility

Bromine’s electron-withdrawing nature stabilizes the oxadiazole ring but complicates reductions. PDBBA’s mild conditions prevent debromination.

Aldehyde Stability

The aldehyde group is prone to oxidation and polymerization. Storage under inert atmosphere or as acetal derivatives is recommended.

Purification Avoidance

Chromatography is minimized in industrial settings. Crystallization (e.g., from toluene/ether) is preferred, as demonstrated in the patent .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

  • Substitution reactions can yield various substituted oxadiazoles.
  • Oxidation of the aldehyde group results in the formation of 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid.
  • Reduction leads to the formation of 3-Bromo-1,2,4-oxadiazole-5-methanol.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1,2,4-oxadiazole derivatives have demonstrated significant biological activities:

  • Antimicrobial Activity: Various studies indicate that oxadiazoles exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus .
  • Anti-inflammatory and Analgesic Effects: Research has highlighted the anti-inflammatory properties of oxadiazole derivatives. In vivo studies demonstrated that certain compounds showed comparable effects to standard anti-inflammatory drugs like Indomethacin .
Activity Compound Effectiveness (%) Reference
Antimicrobial5-Ethyl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazoleModerate
Anti-inflammatory21c (1,3,4-Oxadiazole Derivative)61.9
Analgesic21b (1,3,4-Oxadiazole Derivative)71

Agriculture

Oxadiazoles are used as agrochemicals due to their herbicidal and insecticidal properties. The biological activity of these compounds aids in plant protection against various pathogens .

Materials Science

The unique electronic properties of oxadiazoles make them suitable for applications in materials science:

  • Optical Properties: Oxadiazoles are employed in the production of organic light-emitting diodes (OLEDs) and optical brighteners due to their electron-accepting characteristics .
  • Thermal Stability: Certain oxadiazole derivatives exhibit high thermal and chemical stability, making them ideal for producing heat-resistant polymers and anti-corrosion agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of oxadiazole derivatives against various bacterial strains. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity. Compounds with halogen substituents showed the broadest spectrum of activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Activity

In another investigation involving carrageenan-induced paw swelling in rats, several oxadiazole derivatives were tested for their anti-inflammatory effects. The findings revealed that the most potent compounds had substitution patterns that improved their efficacy compared to standard drugs like Ibuprofen .

Mechanism of Action

The mechanism by which 3-Bromo-1,2,4-oxadiazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for specific interactions with these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 3-Bromo-1,2,4-oxadiazole-5-carbaldehyde and structurally related compounds:

Compound Name Structural Features Molecular Weight (g/mol) Key Applications/Findings References
This compound 1,2,4-oxadiazole with Br (C3) and aldehyde (C5) ~208.99 (estimated) Antimicrobial activity via hydrazone derivatives; potential corrosion inhibition
5-Bromo-3-phenyl-1,2,4-oxadiazole 1,2,4-oxadiazole with Br (C5) and phenyl (C3); lacks aldehyde 239.07 Materials science applications; used in synthesis of fluorescent dyes or polymers
4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde 1,2-oxazole with Br (C4), methyl (C5), and aldehyde (C3); different heterocycle 190.00 Higher polarity due to oxazole ring; reactivity in nucleophilic substitutions
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole 1,2,4-oxadiazole with Br-substituted phenyl (C3) and methyl (C5); lacks aldehyde 239.07 Medicinal chemistry; explored as kinase inhibitors or antimicrobial agents
5-Bromo-3-methyl-1,2,4-thiadiazole 1,2,4-thiadiazole with Br (C5) and methyl (C3); sulfur replaces oxygen 179.06 Enhanced electron-withdrawing capacity; used in agrochemicals or corrosion inhibitors
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde Pyrazole with Br (C3), methyl (C1/C5), and aldehyde (C4); distinct heterocycle 217.04 Biological activity in enzyme inhibition; altered solubility compared to oxadiazoles

Key Research Findings

Antimicrobial Activity :

  • Substituted nitro-1,2,4-oxadiazole-5-carbaldehyde hydrazones exhibit significant antimicrobial activity, attributed to the aldehyde group enabling Schiff base formation .
  • In contrast, 5-aryl-2-acylthio-1,3,4-oxadiazoles (lacking bromine and aldehyde) show antibacterial activity via different mechanisms, such as membrane disruption .

Corrosion Inhibition :

  • Oxadiazole derivatives, including brominated analogs, act as effective corrosion inhibitors for metals in acidic environments due to their electron-rich heterocycles .
  • Thiadiazoles (e.g., 5-Bromo-3-methyl-1,2,4-thiadiazole) demonstrate superior inhibition efficiency compared to oxadiazoles, likely due to sulfur’s stronger adsorption on metal surfaces .

Synthetic Utility :

  • The aldehyde group in this compound facilitates condensation reactions, enabling the synthesis of hydrazones and imines for drug discovery .
  • Brominated phenyl-oxadiazoles (e.g., 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole) are intermediates in synthesizing kinase inhibitors, highlighting the role of bromine in enhancing binding affinity .

Critical Analysis of Structural and Functional Differences

  • Heterocycle Core : Replacing oxygen with sulfur (e.g., in thiadiazoles) increases electron-withdrawing effects and metal-binding capacity, favoring corrosion inhibition . Conversely, oxazoles exhibit higher polarity, influencing solubility and pharmacokinetics .
  • Substituent Effects: The aldehyde group in this compound distinguishes it from non-aldehyde analogs, enabling diverse derivatization.
  • Biological Activity : Pyrazole derivatives (e.g., 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde) often target enzymes like cyclooxygenase, whereas oxadiazoles are more commonly associated with antimicrobial and anti-inflammatory activities .

Biological Activity

3-Bromo-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered ring structure containing two nitrogen atoms and one oxygen atom, with a bromine substituent that enhances its reactivity and potential therapeutic applications.

The molecular formula for this compound is C4_4H3_3BrN2_2O. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties make it a valuable building block in organic synthesis.

Biological Activity

Research has demonstrated that this compound exhibits notable antimicrobial and antiviral activities. The mechanism of action is primarily attributed to its ability to form hydrogen bonds with specific molecular targets in microorganisms, thereby inhibiting their growth and replication .

Antimicrobial Activity

The compound has shown effectiveness against a range of bacterial strains. For instance, studies indicate that derivatives of oxadiazoles can inhibit the growth of Mycobacterium tuberculosis, demonstrating potential as antitubercular agents .

Antiviral Activity

In vitro studies have reported that 3-Bromo-1,2,4-oxadiazole derivatives possess antiviral properties against several viruses by disrupting viral replication processes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other oxadiazole derivatives:

Compound TypeBiological ActivityNotable Effects
1,2,4-OxadiazolesAnticancer, AntimicrobialInhibition of cancer cell lines (IC50 ~92.4 µM)
1,3,4-OxadiazolesAntiviral, AnalgesicEffective against various viral strains
1,2,5-OxadiazolesAnti-inflammatoryDifferent chemical properties leading to varied activities

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in drug discovery:

  • Anticancer Activity : A study demonstrated that a series of oxadiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines including colon and lung cancers. The IC50 values ranged from 50 µM to 150 µM depending on the specific derivative tested .
  • Antimicrobial Efficacy : Research indicated that certain oxadiazole derivatives have potent activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), making them promising candidates for new antibiotic therapies .

The biological activity of this compound is largely attributed to its structural features which allow it to interact with key enzymes and receptors in pathogens. The presence of the bromine atom enhances its electrophilicity, facilitating interactions with nucleophilic sites in microbial enzymes .

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-1,2,4-oxadiazole-5-carbaldehyde?

Methodological Answer:
The synthesis typically involves cyclocondensation of amidoximes with carbonyl derivatives. For example:

  • Step 1 : React 5-bromo-1H-tetrazole with a carbonyl source (e.g., 4-methoxybenzoic acid) using coupling agents like DIC in DCM/DMF (9:1) to form the oxadiazole core .
  • Step 2 : Introduce the aldehyde group via formylation under controlled conditions. For brominated analogs, Vilsmeier-Haack formylation (using POCl₃/DMF) is effective but requires strict temperature control (0–5°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is recommended, with purity confirmed by HPLC (>95%) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The oxadiazole C-5 carbon resonates at δ 165–170 ppm. Bromine substituents cause characteristic splitting in aromatic regions .
  • IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C=N (oxadiazole) at ~1600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₃H₂BrN₂O₂, exact mass: 192.93 g/mol) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritancy .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid contact with oxidizers or strong bases to prevent decomposition .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated organic waste .

Advanced: How do electron-withdrawing groups (EWGs) affect the oxadiazole ring's reactivity?

Methodological Answer:

  • Cross-Coupling Reactions : The bromine atom at C-3 activates the oxadiazole for Suzuki-Miyaura coupling. EWGs (e.g., –CHO) enhance electrophilicity, enabling Pd-catalyzed coupling with aryl boronic acids at 80–100°C .
  • Nucleophilic Substitution : EWGs increase susceptibility to nucleophilic attack at C-5. For example, the aldehyde group can undergo condensation with amines to form Schiff bases (monitored by TLC, Rf ~0.5 in EtOAc) .

Advanced: How to resolve discrepancies in reported NMR chemical shifts for brominated oxadiazoles?

Methodological Answer:

  • Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) cause shifts up to 0.5 ppm. Always report solvent and internal standards (e.g., TMS) .
  • Dynamic Effects : Conformational flexibility (e.g., aldehyde rotamers) can split signals. Use variable-temperature NMR to identify coalescence points .
  • Reference Standards : Compare with structurally validated analogs (e.g., 3-Bromo-1H-1,2,4-triazole-5-carboxylic acid, δ 10.1 ppm for –COOH) .

Advanced: What strategies functionalize the aldehyde group without degrading the oxadiazole core?

Methodological Answer:

  • Reductive Amination : React with primary amines (e.g., benzylamine) in MeOH/NaBH₄ to form stable imines (yield: 70–85%) .
  • Oxidation/Reduction : The aldehyde can be oxidized to –COOH using KMnO₄ (pH 10, 50°C) or reduced to –CH₂OH with NaBH₄ (0°C, 2 h) .
  • Protection : Use acetal protection (e.g., ethylene glycol, p-TsOH) during harsh reactions (e.g., bromination), followed by deprotection with HCl/THF .

Advanced: How can computational tools predict bioactivity of derivatives?

Methodological Answer:

  • PASS Prediction : The web-based PASS tool evaluates antimicrobial potential by comparing substructures to known bioactive compounds. A Pa (probability of activity) > 0.5 indicates promising candidates .
  • Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase). Derivatives with –SO₂NH₂ substituents show enhanced binding (ΔG < −8 kcal/mol) .

Advanced: What factors influence the stability of the aldehyde group during storage?

Methodological Answer:

  • Moisture : The aldehyde oxidizes to –COOH in humid conditions. Store with desiccants (silica gel) .
  • Light : UV exposure causes radical degradation. Use amber vials and store in dark .
  • Temperature : Stability decreases above 25°C. Accelerated aging studies (40°C/75% RH) show <5% degradation over 30 days when properly sealed .

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